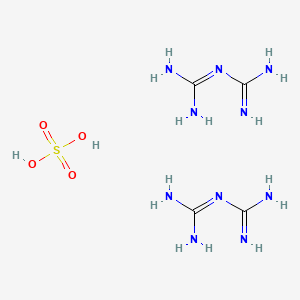
Di(biguanide) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(biguanide) sulphate is a chemical compound derived from biguanide, which consists of two guanidine units linked by a common nitrogen atom. This compound is known for its strong basicity and ability to form stable complexes with metal ions. It is highly soluble in aqueous media due to its polar and hydrophilic nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Di(biguanide) sulphate can be synthesized through the condensation reaction of thiourea and phosphorus trichloride with guanidine . This reaction typically requires controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced by treating biguanide with sulphuric acid. The reaction involves the formation of a biguanide-copper complex, which is then treated with sulphuric acid to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Di(biguanide) sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Di(biguanide) sulphate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of di(biguanide) sulphate involves its ability to inhibit mitochondrial complex I, leading to ATP depletion and activation of compensatory responses mediated by energy sensors . This mechanism is responsible for its therapeutic effects in conditions such as diabetes and cancer .
Comparaison Avec Des Composés Similaires
Metformin: A widely used antidiabetic drug with similar biguanide structure.
Chlorhexidine: An antiseptic with strong antimicrobial properties.
Uniqueness: Di(biguanide) sulphate is unique due to its strong basicity and ability to form stable complexes with metal ions. This property makes it highly effective in various applications, including coordination chemistry and medicinal chemistry .
Propriétés
Numéro CAS |
49719-55-3 |
|---|---|
Formule moléculaire |
C4H16N10O4S |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
1-(diaminomethylidene)guanidine;sulfuric acid |
InChI |
InChI=1S/2C2H7N5.H2O4S/c2*3-1(4)7-2(5)6;1-5(2,3)4/h2*(H7,3,4,5,6,7);(H2,1,2,3,4) |
Clé InChI |
ALAFWARLIFSVTH-UHFFFAOYSA-N |
SMILES canonique |
C(=NC(=N)N)(N)N.C(=NC(=N)N)(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



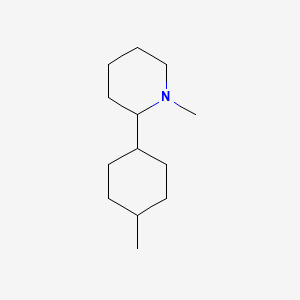
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
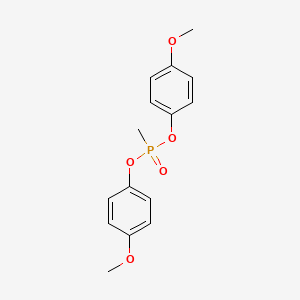
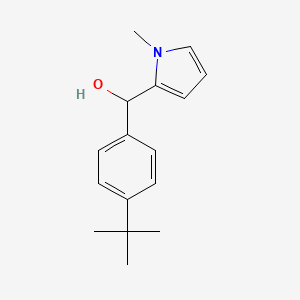

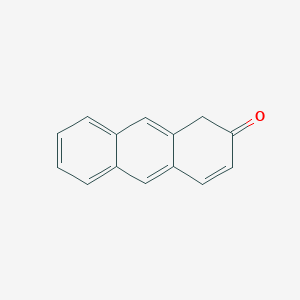
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
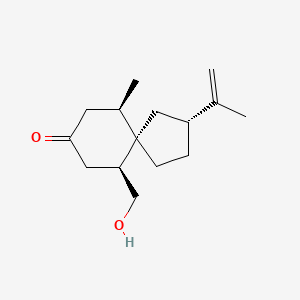

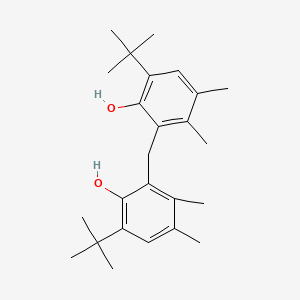
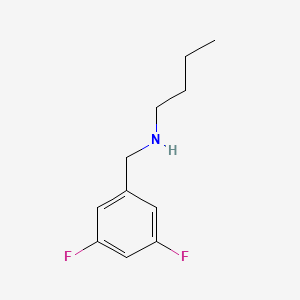

![1-[(4-Benzoylphenyl)methyl]pyridinium bromide](/img/structure/B12655126.png)
